

4-Bromo-o-xylene: A Versatile Building Block in Modern Organic Synthesis

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Compound of Interest

Compound Name: 4-Bromo-o-xylene

Cat. No.: B1216868

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-o-xylene, also known as 1-bromo-3,4-dimethylbenzene, is a pivotal aromatic halogenated compound that serves as a versatile and economically significant raw material in the landscape of organic synthesis. Its unique structural features, comprising a reactive bromine atom and two methyl groups on a benzene ring, offer a strategic entry point for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the synthetic utility of **4-bromo-o-xylene**, with a particular focus on its applications in the pharmaceutical and materials science sectors. Detailed experimental protocols for key transformations, including palladium-catalyzed cross-coupling reactions and organometallic reagent formation, are presented. Furthermore, this document incorporates quantitative data in structured tables and visual diagrams of reaction pathways to facilitate a deeper understanding and practical application of **4-bromo-o-xylene** in research and development.

Introduction

4-Bromo-o-xylene (CAS No: 583-71-1) is a colorless to light yellow liquid with a molecular weight of 185.06 g/mol ^[1] Its utility in organic synthesis is primarily derived from the carbon-bromine bond, which can be readily transformed through a variety of classical and modern synthetic methodologies. The presence of the vicinal methyl groups influences the electronic

and steric properties of the aromatic ring, often imparting favorable characteristics to the resulting products, such as enhanced solubility and modified reactivity.

This guide will explore the role of **4-bromo-o-xylene** as a precursor in several critical classes of organic reactions that are foundational to the synthesis of pharmaceuticals, agrochemicals, and advanced materials. These include Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig cross-coupling reactions, as well as the formation of Grignard and organolithium reagents.

Physicochemical Properties and Synthesis

A summary of the key physicochemical properties of **4-bromo-o-xylene** is provided in Table 1.

Table 1: Physicochemical Properties of **4-Bromo-o-xylene**

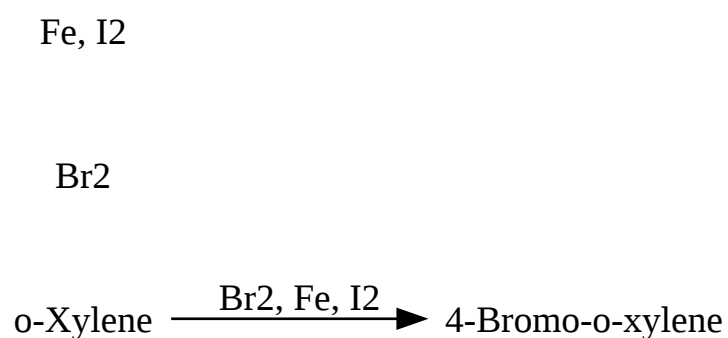
Property	Value
CAS Number	583-71-1
Molecular Formula	C ₈ H ₉ Br
Molecular Weight	185.06 g/mol
Appearance	Colorless to light yellow liquid
Melting Point	-0.2 °C
Boiling Point	215 °C
Density	1.37 g/mL at 25 °C

The industrial synthesis of **4-bromo-o-xylene** is predominantly achieved through two main routes: the diazotization of 3,4-dimethylaniline followed by a Sandmeyer-type reaction, or the direct bromination of o-xylene.^{[2][3]} While the diazotization method can produce high-purity material (up to 98%), it is often less favored for large-scale production due to lower yields and significant waste generation.^[2] The direct bromination of o-xylene is more common but can lead to a mixture of isomers, primarily 3-bromo-o-xylene, and di-brominated byproducts.^[2]

Experimental Protocol: Synthesis of 4-Bromo-o-xylene via Bromination of o-Xylene

This protocol is adapted from a procedure in Organic Syntheses.[3]

Reaction Scheme:



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Figure 1: Synthesis of **4-Bromo-o-xylene**.

Materials:

- o-Xylene (500 g, 4.72 moles)
- Iron filings (12 g)
- Iodine (1 crystal)
- Bromine (660 g, 4.13 moles)
- 3% Sodium hydroxide solution
- Calcium chloride

Equipment:

- 1-L three-necked flask with ground-glass joints

- Dropping funnel
- Mechanical stirrer
- Condenser
- Thermometer
- Gas-absorption trap
- Ice-salt bath

Procedure:

- In a 1-L three-necked flask, place o-xylene (500 g), iron filings (12 g), and a crystal of iodine.
- Equip the flask with a dropping funnel, a mechanical stirrer, a condenser with a thermometer, and a gas-absorption trap.
- Cool the reaction mixture to 0 to -5 °C using an ice-salt bath while stirring.
- Add bromine (660 g) dropwise over a period of 3 hours, maintaining the internal temperature between 0 and -5 °C.
- After the addition is complete, allow the mixture to stand overnight.
- Pour the reaction mixture into water and wash successively with 500 mL of water, two 500-mL portions of 3% sodium hydroxide solution, and one 500-mL portion of water.
- Perform a steam distillation of the product, collecting approximately 8 L of distillate.
- Separate the organic layer and dry it over calcium chloride.
- Distill the crude product under reduced pressure, collecting the fraction boiling at 92–94 °C/14–15 mm Hg.

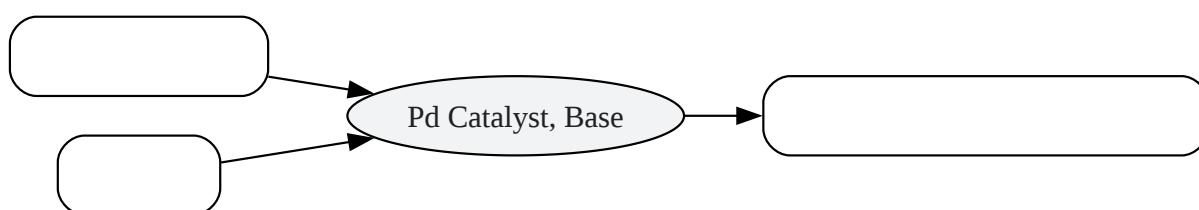
Expected Yield: 720–745 g (94–97% based on bromine).[3]

Palladium-Catalyzed Cross-Coupling Reactions

4-Bromo-o-xylene is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C(sp²)–C(sp²) bonds. **4-Bromo-o-xylene** can be coupled with a wide range of aryl and vinyl boronic acids or their esters.



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Figure 2: Suzuki-Miyaura Coupling Pathway.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of **4-Bromo-o-xylene**

Entry	Boronic Acid	Catalyst (mol%)	Ligand (mol%)	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
1	4-Nitrophenylboronic acid	Pd(OAc) ₂ (2)	SPhos (4)	K ₃ PO ₄	Toluene /H ₂ O	100	12	~90 (estimated)
2	Phenylboronic acid	Pd(PPh ₃) ₄ (3)	-	Na ₂ CO ₃	Dioxane/H ₂ O	90	16	~95 (estimated)

Materials:

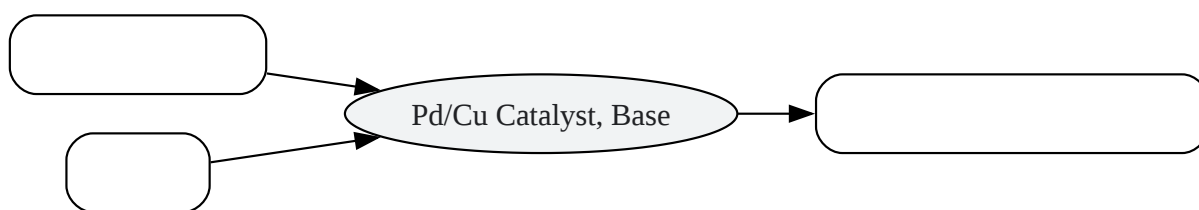
- **4-Bromo-o-xylene** (1.85 g, 10 mmol)
- 4-Nitrophenylboronic acid (2.0 g, 12 mmol)
- Palladium(II) acetate (45 mg, 0.2 mmol)
- SPhos (164 mg, 0.4 mmol)
- Potassium phosphate (4.24 g, 20 mmol)
- Toluene (40 mL)
- Water (4 mL)

Procedure:

- To a Schlenk flask, add **4-bromo-o-xylene**, 4-nitrophenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
- Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
- Add degassed toluene and water.
- Heat the mixture to 100 °C and stir for 12 hours.
- Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between **4-bromo-o-xylene** and a terminal alkyne.



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Figure 3: Sonogashira Coupling Pathway.

Table 3: Representative Conditions for Sonogashira Coupling of **4-Bromo-o-xylene**

Entry	Alkyne	Pd Catalyst (mol%)	Cu Catalyst (mol%)	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
1	Phenylacetylene	Pd(PPh ₃) ₂ Cl ₂ (2)	CuI (4)	Et ₃ N	THF	65	8	~92 (estimated)
2	Trimethylsilylacetylene	Pd(PPh ₃) ₄ (3)	CuI (5)	i-Pr ₂ NH	Toluene	80	12	~88 (estimated)

Materials:

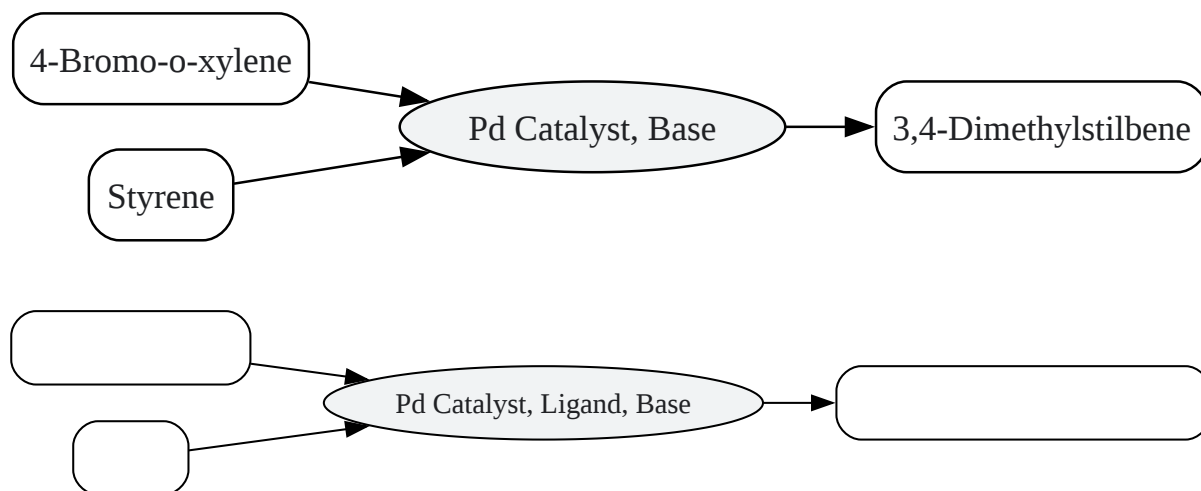
- **4-Bromo-o-xylene** (1.85 g, 10 mmol)
- Phenylacetylene (1.23 g, 12 mmol)
- Bis(triphenylphosphine)palladium(II) dichloride (140 mg, 0.2 mmol)
- Copper(I) iodide (76 mg, 0.4 mmol)
- Triethylamine (20 mL)
- THF (30 mL)

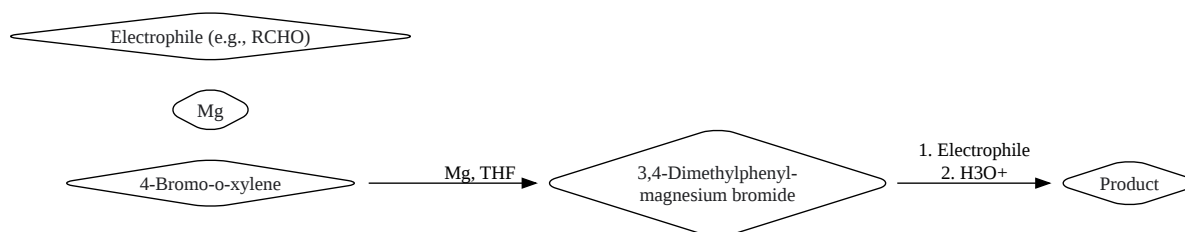
Procedure:

- In a round-bottom flask, dissolve **4-bromo-o-xylene** and phenylacetylene in a mixture of triethylamine and THF.
- Degas the solution by bubbling argon through it for 20 minutes.
- Add the palladium and copper catalysts.
- Heat the reaction mixture to 65 °C and stir for 8 hours under an inert atmosphere.
- Cool the mixture, filter through a pad of celite, and rinse with ethyl acetate.
- Concentrate the filtrate and purify the residue by column chromatography.

Heck Reaction

The Heck reaction facilitates the coupling of **4-bromo-o-xylene** with an alkene to form a substituted alkene.





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